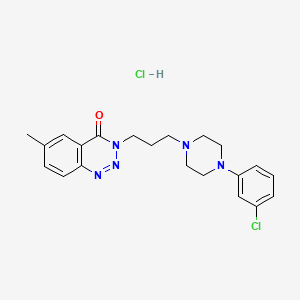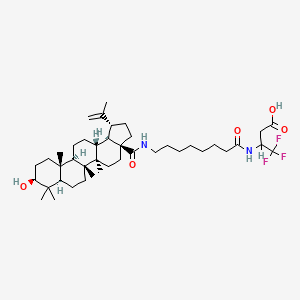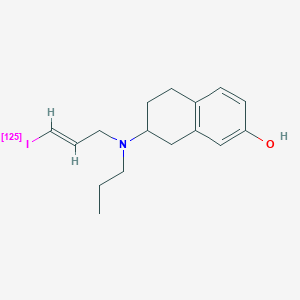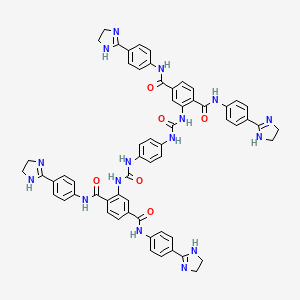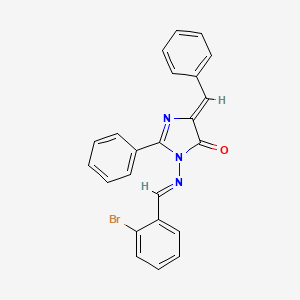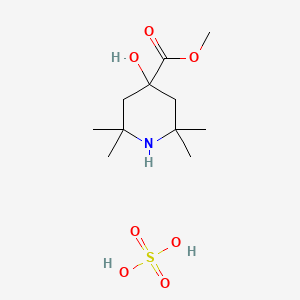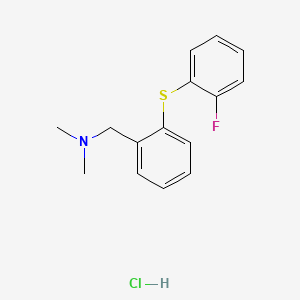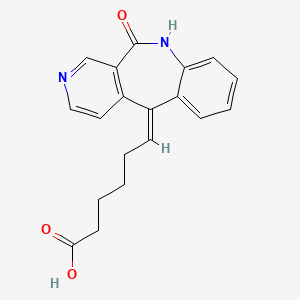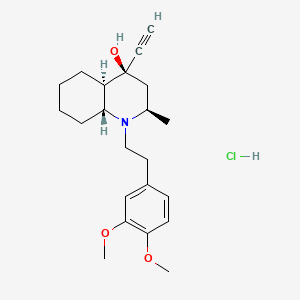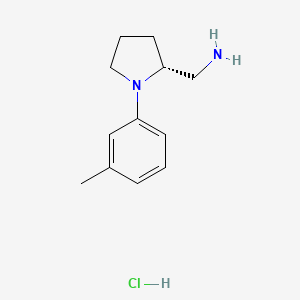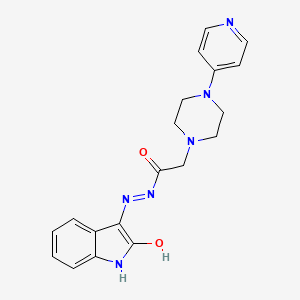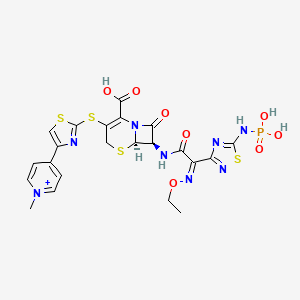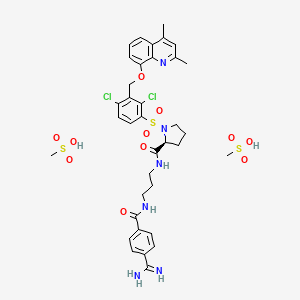
Anatibant dimesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anatibant dimesylate is a selective, potent, small-molecule antagonist of the bradykinin B2 receptor. It has been investigated for its potential use in treating traumatic brain injuries. This compound crosses the blood-brain barrier, reduces brain edema formation, and improves neurological function following experimental traumatic brain injury .
Vorbereitungsmethoden
The synthesis of Anatibant dimesylate involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrrolidine sulfonamide linked to a quinoline moiety. The reaction conditions often involve the use of protecting groups and selective deprotection steps to achieve the desired product. Industrial production methods focus on optimizing yield and purity while ensuring safety and scalability .
Analyse Chemischer Reaktionen
Anatibant dimesylate undergoes various chemical reactions, including substitution and reduction. Common reagents used in these reactions include reducing agents like sodium borohydride and substitution reagents such as alkyl halides. The major products formed from these reactions are typically derivatives of the parent compound, which retain the core structure but exhibit different functional groups .
Wissenschaftliche Forschungsanwendungen
Anatibant dimesylate has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown promise in reducing brain edema and improving neurological outcomes in traumatic brain injury models. Additionally, its role as a bradykinin B2 receptor antagonist makes it a valuable tool in studying the physiological and pathological roles of bradykinin in various biological processes .
Wirkmechanismus
The mechanism of action of Anatibant dimesylate involves its selective antagonism of the bradykinin B2 receptor. By binding to this receptor, this compound inhibits the binding of bradykinin, thereby reducing vascular permeability and subsequent brain edema formation. This action helps in mitigating the damage caused by traumatic brain injuries and improving neurological function .
Vergleich Mit ähnlichen Verbindungen
Anatibant dimesylate is unique in its high selectivity and potency as a bradykinin B2 receptor antagonist. Similar compounds include Fasitibant, FR173657, WIN64338, Bradyzide, CHEMBL442294, and JSM10292. These compounds also target the bradykinin B2 receptor but differ in their chemical structures and pharmacological profiles. This compound’s ability to cross the blood-brain barrier and its efficacy in reducing brain edema make it particularly noteworthy .
Eigenschaften
CAS-Nummer |
1332585-65-5 |
|---|---|
Molekularformel |
C36H44Cl2N6O11S3 |
Molekulargewicht |
903.9 g/mol |
IUPAC-Name |
(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C34H36Cl2N6O5S.2CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;2*1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);2*1H3,(H,2,3,4)/t27-;;/m0../s1 |
InChI-Schlüssel |
YTTYYRCGZDOABP-LPCSYZHESA-N |
Isomerische SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O |
Kanonische SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


